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Compound of Interest

Compound Name: 8-Ethoxy-5-nitroquinoline

Cat. No.: B182300 Get Quote

This guide provides a detailed spectroscopic comparison of 8-Ethoxy-5-nitroquinoline with its

synthetic precursors, 8-hydroxy-5-nitroquinoline and 8-hydroxyquinoline. The information is

intended for researchers, scientists, and professionals in the field of drug development to

facilitate the characterization and quality control of these compounds. The guide includes a

summary of key spectroscopic data, detailed experimental protocols for synthesis and analysis,

and visualizations of the synthetic pathway and analytical workflow.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data (UV-Vis, FT-IR, and NMR) for 8-

hydroxyquinoline, 8-hydroxy-5-nitroquinoline, and 8-Ethoxy-5-nitroquinoline.

Table 1: UV-Vis Spectroscopic Data

Compound λmax (nm) Solvent
Molar Absorptivity
(ε, M⁻¹cm⁻¹)

8-Hydroxyquinoline ~344 Methanol ~7500[1]

8-Hydroxy-5-

nitroquinoline
~333 Not Specified Not Specified[2]

8-Ethoxy-5-

nitroquinoline

Not Experimentally

Found
Not Applicable Not Applicable
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Table 2: FT-IR Spectroscopic Data (Key Peaks in cm⁻¹)

Functional Group 8-Hydroxyquinoline
8-Hydroxy-5-
nitroquinoline

8-Ethoxy-5-
nitroquinoline
(Predicted)

O-H Stretch (phenolic) ~3600 (broad)[3] ~3400 (broad) Absent

C-H Stretch (aromatic) ~3045[3] ~3100-3000 ~3100-3000

C-H Stretch (aliphatic) N/A N/A
~2980-2850 (ethoxy

group)

C=N Stretch

(quinoline)
~1600[3] ~1610 ~1610

C=C Stretch

(aromatic)
~1581[4] ~1580 ~1580

N-O Stretch (nitro

group)
N/A

~1540 (asymmetric),

~1340 (symmetric)

~1540 (asymmetric),

~1340 (symmetric)

C-O Stretch (ether) N/A N/A
~1250 (asymmetric),

~1040 (symmetric)

C-O Stretch (phenolic) ~1300-1400[3] ~1300 Absent

Table 3: ¹H NMR Spectroscopic Data (Chemical Shifts, δ in ppm)
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Proton Position
8-Hydroxyquinoline
(in CDCl₃)[5]

8-Hydroxy-5-
nitroquinoline
(Predicted)

8-Ethoxy-5-
nitroquinoline
(Predicted)

H2 8.78 ~8.9 ~8.9

H3 7.43 ~7.6 ~7.6

H4 8.15 ~8.8 ~8.8

H5 7.45 N/A N/A

H6 7.33 ~8.5 ~8.5

H7 7.19 ~7.5 ~7.5

O-H ~8.3 (broad) ~9.0 (broad) N/A

-OCH₂CH₃ N/A N/A ~4.2 (quartet)

-OCH₂CH₃ N/A N/A ~1.5 (triplet)

Table 4: ¹³C NMR Spectroscopic Data (Chemical Shifts, δ in ppm)
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Carbon Position
8-Hydroxyquinoline
(Predicted)

8-Hydroxy-5-
nitroquinoline
(Predicted)

8-Ethoxy-5-
nitroquinoline
(Predicted)

C2 ~148 ~149 ~149

C3 ~122 ~124 ~124

C4 ~136 ~138 ~138

C4a ~128 ~129 ~129

C5 ~129
~145 (NO₂

substituted)

~145 (NO₂

substituted)

C6 ~118 ~125 ~125

C7 ~111 ~115 ~115

C8 ~154 ~150
~155 (Ether

substituted)

C8a ~140 ~141 ~141

-OCH₂CH₃ N/A N/A ~65

-OCH₂CH₃ N/A N/A ~15

Experimental Protocols
Synthesis Protocols
1. Synthesis of 8-Hydroxy-5-nitroquinoline from 8-Hydroxyquinoline

This procedure is based on the nitration of 8-hydroxyquinoline.

Materials: 8-hydroxyquinoline, nitric acid, sulfuric acid, ice, distilled water, ethanol.

Procedure:

In a flask, dissolve 8-hydroxyquinoline in concentrated sulfuric acid at a low temperature

(0-5 °C) using an ice bath.
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Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to

the solution while maintaining the low temperature and stirring.

After the addition is complete, continue stirring at low temperature for a specified time.

Pour the reaction mixture onto crushed ice to precipitate the product.

Filter the precipitate, wash with cold water until the washings are neutral, and then dry.

Recrystallize the crude product from ethanol to obtain pure 8-hydroxy-5-nitroquinoline.

2. Synthesis of 8-Ethoxy-5-nitroquinoline from 8-Hydroxy-5-nitroquinoline (Williamson Ether

Synthesis)

This procedure is a standard Williamson ether synthesis.

Materials: 8-hydroxy-5-nitroquinoline, iodoethane (or bromoethane), a suitable base (e.g.,

sodium ethoxide or potassium carbonate), and a polar aprotic solvent (e.g.,

dimethylformamide - DMF or acetone).

Procedure:

Dissolve 8-hydroxy-5-nitroquinoline in the chosen solvent in a round-bottom flask.

Add the base to the solution and stir to form the corresponding alkoxide.

Add iodoethane (or bromoethane) to the reaction mixture.

Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-

layer chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature.

Pour the reaction mixture into water to precipitate the crude product.

Filter the precipitate, wash with water, and dry.
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Purify the crude 8-Ethoxy-5-nitroquinoline by recrystallization from a suitable solvent

(e.g., ethanol).

Spectroscopic Analysis Protocols
1. UV-Vis Spectroscopy

Instrument: A standard double-beam UV-Vis spectrophotometer.

Procedure:

Prepare a dilute solution of the sample in a suitable UV-grade solvent (e.g., methanol or

ethanol).

Use the same solvent as a reference in the reference cuvette.

Record the absorption spectrum over a wavelength range of 200-800 nm.

Identify the wavelength of maximum absorbance (λmax).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrument: A standard FT-IR spectrometer.

Procedure (KBr Pellet Method):

Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in an

agate mortar.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Place the pellet in the sample holder of the FT-IR spectrometer.

Record the spectrum in the range of 4000-400 cm⁻¹.

Identify the characteristic absorption bands corresponding to the functional groups present

in the molecule.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Instrument: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

Procedure:

Dissolve an appropriate amount of the sample in a deuterated solvent (e.g., CDCl₃ or

DMSO-d₆) in an NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Acquire the ¹H NMR and ¹³C NMR spectra.

Process the spectra to determine the chemical shifts (δ), coupling constants (J), and

integration values for ¹H NMR.

Visualizations
The following diagrams illustrate the synthetic pathway and the general workflow for

spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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